molecular formula C12H17BO2S B1316108 (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane CAS No. 736987-75-0

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane

Cat. No. B1316108
CAS RN: 736987-75-0
M. Wt: 236.14 g/mol
InChI Key: MIMMTIXICVRKJI-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” is a chemical compound . It is a derivative of vinylboronic acid pinacol ester .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane”, has been a topic of interest in recent years . The Matteson-CH2-homologation was carried out with in situ generated CH2BrLi in THF at low temperature. After removal of the solvent, the crude homologated boronic esters were directly subjected to the protodeboronation to provide the targeted compounds .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The thiophene rings are perfectly planar and twisted with respect to each other, showing the molecule to be in an S,O-trans/S,O-transconformation .


Chemical Reactions Analysis

The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA) – styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane” include a boiling point of 106-108 °C/0.2 mmHg, a density of 1.073 g/mL at 25 °C, and a refractive index n20/D of 1.5376 .

Scientific Research Applications

E-2-(Thiophen-3-yl)vinylboronic acid pinacol ester: , also known as trans-2-(Thiophen-3-yl)vinylboronic acid pinacol ester or (E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane, is a compound with potential applications in various fields of scientific research. Below are six unique applications categorized by field:

Neutron Capture Therapy

Boronic acids and their esters, including this compound, are considered for use as boron-carriers suitable for neutron capture therapy , a targeted cancer treatment method.

Proteomics Research

This compound is available for purchase as a product for proteomics research , indicating its use in the study of proteins and their functions.

Drug Delivery Systems

Due to the susceptibility to hydrolysis of phenylboronic pinacol esters , this compound could be explored for designing new drug delivery devices that release therapeutic agents in response to specific biological stimuli.

Safety and Hazards

The specific safety and hazards information for this compound is not available in the retrieved resources. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation has been reported, which could be a valuable but unknown transformation . This suggests potential future directions in the study and application of this compound .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-2-thiophen-3-ylethenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2S/c1-11(2)12(3,4)15-13(14-11)7-5-10-6-8-16-9-10/h5-9H,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMMTIXICVRKJI-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584895
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane

CAS RN

736987-75-0
Record name 4,4,5,5-Tetramethyl-2-[(E)-2-(thiophen-3-yl)ethenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
(E)-4,4,5,5-Tetramethyl-2-(2-(thiophen-3-yl)vinyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.